molecular formula C21H34N2O3 B5906374 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide

3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide

Cat. No.: B5906374
M. Wt: 362.5 g/mol
InChI Key: FMMFQGLGYRNPJR-JNYZNMLISA-N
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Description

3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining adamantane, morpholine, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the morpholine and oxolane groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound shares structural similarities with 3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide, particularly in the piperidine and morpholine moieties.

    Other Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol also share the adamantane core structure.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane, morpholine, and oxolane groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-19-7-15-8-20(2,12-19)14-21(9-15,13-19)18(24)22-16-10-26-11-17(16)23-3-5-25-6-4-23/h15-17H,3-14H2,1-2H3,(H,22,24)/t15?,16-,17-,19?,20?,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFQGLGYRNPJR-JNYZNMLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4COCC4N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N[C@H]4COC[C@@H]4N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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